molecular formula C5H10Cl3O2P B14615192 3-Chloro-2,2-dimethylpropyl phosphorodichloridate CAS No. 57997-64-5

3-Chloro-2,2-dimethylpropyl phosphorodichloridate

Cat. No.: B14615192
CAS No.: 57997-64-5
M. Wt: 239.46 g/mol
InChI Key: CSWIQQFSNBQFRU-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropyl phosphorodichloridate is a chemical compound with the molecular formula C₅H₁₀Cl₃O₂P. It is a member of the class of organophosphorus compounds, which are widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2-dimethylpropyl phosphorodichloridate typically involves the reaction of 3-chloro-2,2-dimethylpropanol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropyl phosphorodichloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide derivative, while reacting with an alcohol can yield an ester .

Scientific Research Applications

3-Chloro-2,2-dimethylpropyl phosphorodichloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylpropyl phosphorodichloridate involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it can inhibit enzymes by phosphorylating active sites, thereby affecting their activity .

Comparison with Similar Compounds

Properties

CAS No.

57997-64-5

Molecular Formula

C5H10Cl3O2P

Molecular Weight

239.46 g/mol

IUPAC Name

1-chloro-3-dichlorophosphoryloxy-2,2-dimethylpropane

InChI

InChI=1S/C5H10Cl3O2P/c1-5(2,3-6)4-10-11(7,8)9/h3-4H2,1-2H3

InChI Key

CSWIQQFSNBQFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COP(=O)(Cl)Cl)CCl

Origin of Product

United States

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